molecular formula C25H30N4O3S B3312348 2-methoxy-4,5-dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 946307-23-9

2-methoxy-4,5-dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B3312348
CAS No.: 946307-23-9
M. Wt: 466.6 g/mol
InChI Key: CFYWUPDZMQXQGE-UHFFFAOYSA-N
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Description

2-methoxy-4,5-dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonamide group, a piperidine ring, and a pyridazine moiety. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,5-dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4,5-dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions can vary, but they often involve controlled temperatures, pressures, and pH levels to ensure optimal yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

2-methoxy-4,5-dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, which can be explored for therapeutic applications.

    Industry: It can be used in the production of specialty chemicals, such as dyes, pigments, and polymers, due to its diverse reactivity and stability.

Mechanism of Action

The mechanism of action of 2-methoxy-4,5-dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the piperidine and pyridazine rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides, piperidine derivatives, and pyridazine-containing molecules. Examples include:

    Sulfanilamide: A simple sulfonamide with antibacterial properties.

    Piperidine: A basic nitrogen-containing ring structure found in many pharmaceuticals.

    Pyridazine: A six-membered ring with two nitrogen atoms, often used in the synthesis of heterocyclic compounds.

Uniqueness

What sets 2-methoxy-4,5-dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide apart is its combination of these functional groups in a single molecule. This unique structure allows it to exhibit a wide range of chemical reactivities and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3S/c1-17-11-13-29(14-12-17)25-10-9-22(26-27-25)20-5-7-21(8-6-20)28-33(30,31)24-16-19(3)18(2)15-23(24)32-4/h5-10,15-17,28H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYWUPDZMQXQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methoxy-4,5-dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
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2-methoxy-4,5-dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
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2-methoxy-4,5-dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
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2-methoxy-4,5-dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
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2-methoxy-4,5-dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
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2-methoxy-4,5-dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

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